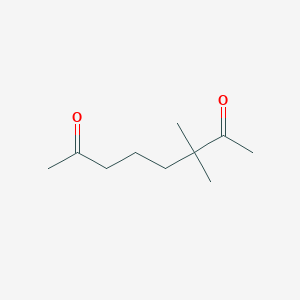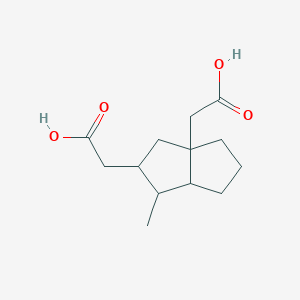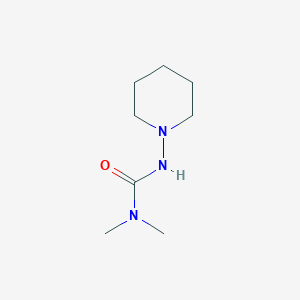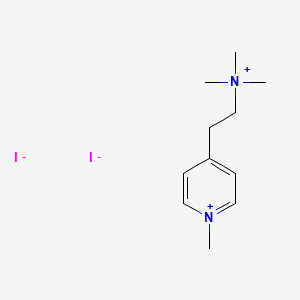
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their cationic surfactant properties and have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures. The reaction follows an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves the use of pyridine derived from coal tar or synthetic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridinium oxides, while substitution reactions may yield different pyridinium derivatives .
Aplicaciones Científicas De Investigación
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide involves its interaction with cell membranes and other biological targets. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide include other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Benzalkonium chloride
- Tetrabutylammonium iodide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes and its high solubility in water make it particularly useful in various applications .
Propiedades
Número CAS |
63681-04-9 |
|---|---|
Fórmula molecular |
C11H20I2N2 |
Peso molecular |
434.10 g/mol |
Nombre IUPAC |
trimethyl-[2-(1-methylpyridin-1-ium-4-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C11H20N2.2HI/c1-12-8-5-11(6-9-12)7-10-13(2,3)4;;/h5-6,8-9H,7,10H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
MGKCYPDFRVMSPF-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=CC=C(C=C1)CC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


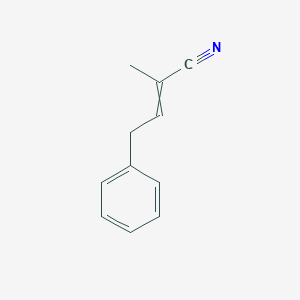
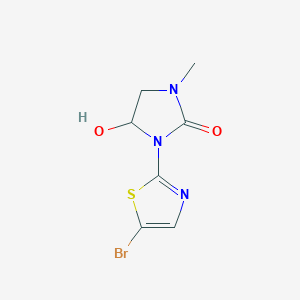
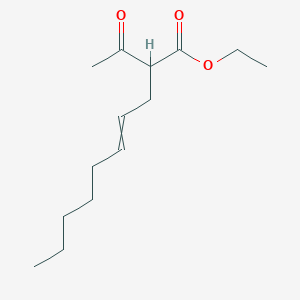
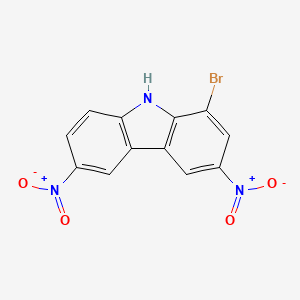
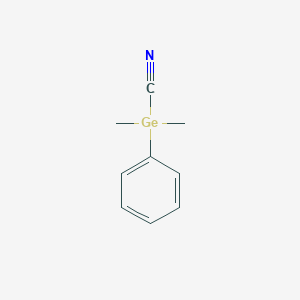
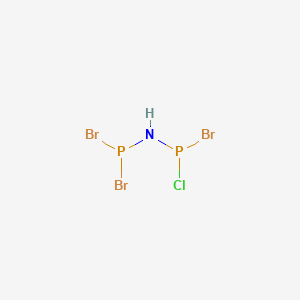
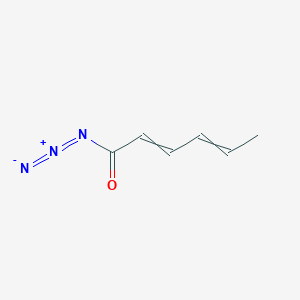
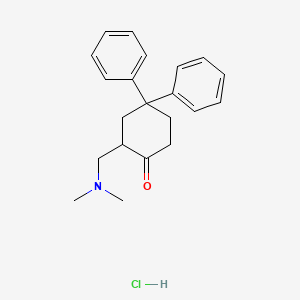
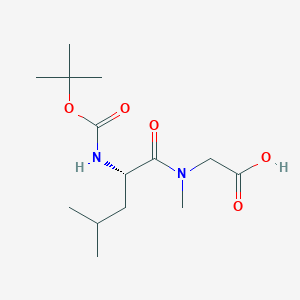
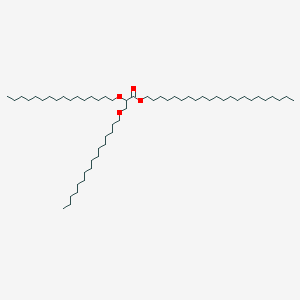
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)
